8-Methoxy-1-methyl-1,3,4,5-tetrahydro-benzo[d]azepin-2-one
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Overview
Description
8-Methoxy-1-methyl-1,3,4,5-tetrahydro-benzo[d]azepin-2-one is a heterocyclic compound that features a benzene ring fused to an azepine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methoxy-1-methyl-1,3,4,5-tetrahydro-benzo[d]azepin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzyl alcohol with methyl vinyl ketone in the presence of a strong acid catalyst to form the desired azepine ring structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
8-Methoxy-1-methyl-1,3,4,5-tetrahydro-benzo[d]azepin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzene or azepine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
8-Methoxy-1-methyl-1,3,4,5-tetrahydro-benzo[d]azepin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Methoxy-1-methyl-1,3,4,5-tetrahydro-benzo[d]azepin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1,3,4,5-tetrahydro-benzo[d]azepin-2-one: Lacks the methoxy group, which may affect its biological activity.
8-Hydroxy-1-methyl-1,3,4,5-tetrahydro-benzo[d]azepin-2-one: Contains a hydroxy group instead of a methoxy group, potentially altering its reactivity and interactions.
Uniqueness
The presence of the methoxy group in 8-Methoxy-1-methyl-1,3,4,5-tetrahydro-benzo[d]azepin-2-one can significantly influence its chemical properties and biological activity, making it distinct from its analogs.
Properties
IUPAC Name |
7-methoxy-5-methyl-1,2,3,5-tetrahydro-3-benzazepin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-8-11-7-10(15-2)4-3-9(11)5-6-13-12(8)14/h3-4,7-8H,5-6H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLCVUAUNVLGJEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(CCNC1=O)C=CC(=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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